molecular formula C25H25Cl2N3O5 B5044089 5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B5044089
M. Wt: 518.4 g/mol
InChI Key: CUVCZZXMSXJRAY-UHFFFAOYSA-N
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Description

5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione, typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3O5/c1-35-17-6-4-16(5-7-17)28(12-29-22(31)18-8-2-14(26)10-20(18)24(29)33)13-30-23(32)19-9-3-15(27)11-21(19)25(30)34/h2-7,18-21H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVCZZXMSXJRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CN2C(=O)C3CC=C(CC3C2=O)Cl)CN4C(=O)C5CC=C(CC5C4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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